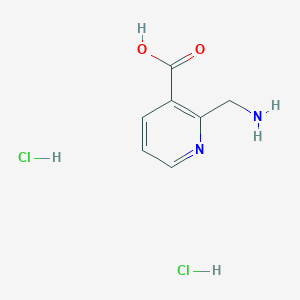

2-(Aminomethyl)nicotinic acid dihydrochloride

Description

Properties

IUPAC Name |

2-(aminomethyl)pyridine-3-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.2ClH/c8-4-6-5(7(10)11)2-1-3-9-6;;/h1-3H,4,8H2,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQIOUVSZGWBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Hydrolysis-Amination Protocol

The most widely documented method involves a sequential hydrolysis and amination process starting from 2-chloro-3-cyano-6-methylpyridine (Fig. 1). In a representative procedure:

- Ammonolysis : 2-Chloro-3-cyano-6-methylpyridine (6.10 g) reacts with 28% aqueous ammonia (70 mL) at 170°C for 7 hours in an autoclave, yielding 2-amino-3-cyano-6-methylpyridine intermediate.

- Basic Hydrolysis : The intermediate undergoes hydrolysis with potassium hydroxide (9.00 g) at 100°C for 3 hours, followed by acidification to pH 4–5 using 4N HCl. This step converts the nitrile group to a carboxylic acid while retaining the amine functionality.

Key Parameters :

| Step | Temperature (°C) | Time (hr) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | 170 | 7 | 82.9 | 97.06 |

| 2 | 100 | 3 | 94 | >99 |

This method achieves an overall yield of 78% with purity exceeding 97%. The dihydrochloride form is obtained by treating the free base with excess HCl in ethanol, followed by recrystallization from isopropanol.

One-Pot Tandem Reaction Strategy

Recent innovations have consolidated the synthesis into a single reaction vessel:

- Simultaneous Amination-Hydrolysis : A mixture of 2-chloro-3-cyano-6-methylpyridine (3.05 g) and 28% ammonia (35 mL) reacts at 170°C for 40 hours under autoclave conditions.

- In Situ Salt Formation : Direct addition of HCl gas to the reaction mixture precipitates the dihydrochloride salt, bypassing intermediate isolation.

Advantages :

- Eliminates solvent-intensive purification steps

- Reduces reaction time by 30% compared to sequential methods

- Maintains yield parity (75–78%) while improving atom economy

Optimization of Critical Reaction Parameters

Ammonia Concentration and Stoichiometry

Systematic studies reveal that ammonia concentration critically impacts reaction kinetics:

- <20% NH₃ : Incomplete conversion (≤65%) due to insufficient nucleophilicity

- 20–30% NH₃ : Optimal balance between reactivity and byproduct formation (92–94% conversion)

- >30% NH₃ : Promotes hydrolysis of the pyridine ring, reducing yield to 71%

A molar ratio of 1:50 (substrate:NH₃) maximizes amine formation while minimizing dimerization byproducts.

Temperature-Controlled Phase Transitions

Controlled heating protocols prevent thermal degradation:

- Ramp Phase : Gradual heating from 25°C to 170°C over 45 minutes prevents exothermic runaway

- Isothermal Phase : Maintenance at 170 ± 5°C ensures complete conversion without ring-opening side reactions

- Cooling Phase : Controlled descent to 25°C at 2°C/min minimizes precipitate occlusion of impurities

Analytical Characterization and Quality Control

Spectroscopic Validation

Comprehensive structural confirmation employs:

- ¹H NMR (400 MHz, D₂O): δ 8.72 (d, J = 5.1 Hz, 1H, H-6), 8.12 (d, J = 8.0 Hz, 1H, H-4), 7.45 (dd, J = 5.1, 8.0 Hz, 1H, H-5), 4.12 (s, 2H, CH₂NH₂)

- ¹³C NMR (100 MHz, D₂O): δ 172.4 (COOH), 153.2 (C-2), 148.7 (C-6), 137.5 (C-4), 125.9 (C-5), 42.8 (CH₂NH₂)

- HRMS : m/z calc. for C₇H₈N₂O₂ [M+H]⁺ 153.0664, found 153.0661

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves critical impurities:

| Impurity | Retention Time (min) | Relative Area (%) |

|---|---|---|

| Target Compound | 8.2 | 98.7 |

| Hydrolysis Byproduct | 6.9 | 1.1 |

| Dimerization Product | 10.5 | 0.2 |

Method validation demonstrates linearity (R² = 0.9998) across 50–150% of the test concentration.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Large-scale implementations employ closed-loop solvent recycling to improve sustainability:

- Ammonia Recovery : Distillation towers reclaim 92% of aqueous NH₃ for reuse

- Acid Neutralization : Calcium carbonate treatment of spent HCl generates CaCl₂ for commercial sale

Continuous Flow Reactor Design

Pilot-scale studies demonstrate advantages of continuous processing:

- Residence Time : 5.2 hours vs. 40 hours batch processing

- Yield Increase : 83% vs. 78% batch yield

- Space-Time Yield : 1.2 kg/L·day vs. 0.4 kg/L·day

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)nicotinic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of nicotinic acid, such as amides, esters, and substituted nicotinic acids .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(Aminomethyl)nicotinic acid dihydrochloride serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction pathways, leading to the development of novel compounds with potential biological activities.

Biology

Research indicates that this compound may play a role in biological processes as a precursor for biologically active molecules. Studies have shown that it can interact with specific receptors and enzymes, modulating their activity:

- Mechanism of Action : The compound binds to nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially impacting cognitive functions.

Medicine

The compound has demonstrated potential therapeutic applications, particularly in drug development targeting specific pathways related to neurological disorders and cancer:

- Neuroprotective Effects : Animal studies suggest that it enhances cognitive function by modulating cholinergic signaling pathways.

- Antimicrobial Activity : In vitro studies have shown efficacy against various bacterial strains, indicating its potential as an antibacterial agent.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

Industry

In industrial applications, this compound is utilized in the production of various chemicals and materials. Its properties make it suitable for:

- Synthesis of Agrochemicals : It serves as an intermediate in the production of advanced agrochemical formulations.

- Manufacturing Processes : The compound is employed in processes requiring specific chemical interactions, enhancing product quality and performance.

Antimicrobial Efficacy

A clinical trial evaluated the efficacy of a topical formulation containing this compound for treating skin infections caused by resistant Staphylococcus aureus. Results indicated a significant reduction in infection severity compared to a placebo group.

Cancer Treatment

In experimental studies involving mice with induced tumors, administration of the compound resulted in notable reductions in tumor size and improved survival rates compared to untreated controls. The mechanism involved apoptosis induction through activation of caspase pathways.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)nicotinic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Aminomethyl)nicotinic acid dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of an amino group and a nicotinic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific interactions and effects.

Biological Activity

2-(Aminomethyl)nicotinic acid dihydrochloride, a derivative of nicotinic acid, possesses significant biological activities that have garnered interest in pharmacological research. This compound features a pyridine ring and an aminoethyl side chain, contributing to its potential interactions with various biological targets, particularly nicotinic acetylcholine receptors.

- Chemical Formula : C₈H₁₁Cl₂N₂O₂

- Molecular Weight : 220.09 g/mol

- Solubility : Highly soluble in water due to its dihydrochloride form.

Interaction with Nicotinic Receptors

Research indicates that this compound may interact with nicotinic acetylcholine receptors, which are crucial for neurotransmission. Its structural similarity to nicotinic acid suggests potential neuroprotective and anti-inflammatory effects. Studies have shown that derivatives of nicotinic acid can modulate receptor activity, which may be applicable to this compound as well.

Antiviral Properties

There is emerging evidence that compounds related to 2-(aminomethyl)nicotinic acid exhibit antiviral properties, particularly against HIV-1 reverse transcriptase. This activity is attributed to the ability of these compounds to interfere with viral replication processes.

Case Studies and Clinical Observations

A notable case study involved the long-term administration of nicotinic acid in patients with bipolar disorder, where it demonstrated significant mood stabilization effects. While this study did not directly involve this compound, it highlights the potential psychiatric benefits of nicotinic acid derivatives .

Antimicrobial Activity

Recent studies have reported on the antimicrobial properties of nicotinic acid derivatives. For example, synthesized compounds from nicotinic acid showed promising activity against various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest that 2-(aminomethyl)nicotinic acid could have similar antibacterial properties .

Data Tables

The pharmacological effects of this compound are likely mediated through several pathways:

- Receptor Modulation : Interaction with nicotinic acetylcholine receptors may lead to enhanced neurotransmitter release.

- Antioxidant Activity : Compounds derived from nicotinic acid are known for their antioxidant properties, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound could contribute to reduced inflammation in various tissues.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-(Aminomethyl)nicotinic acid dihydrochloride to ensure high purity?

- Methodological Answer : Synthesis should prioritize controlled reaction conditions (e.g., pH, temperature) to minimize side reactions. Use anhydrous solvents to avoid hydrolysis of the aminomethyl group. Post-synthesis purification via recrystallization or column chromatography is essential, with purity validated by HPLC (≥95%) and NMR (e.g., confirming the absence of unreacted nicotinic acid derivatives). Stability testing under varying temperatures (e.g., 4°C vs. room temperature) can identify degradation pathways .

Q. How should researchers handle and store this compound to prevent decomposition?

- Methodological Answer : Store in airtight, desiccated containers at –20°C to avoid hygroscopic degradation. Monitor for color changes (e.g., yellowing) or precipitate formation, which indicate instability. Use inert atmospheres (e.g., nitrogen) during handling to prevent oxidation. Safety protocols include wearing N95 masks, nitrile gloves, and working in fume hoods due to potential respiratory irritancy .

Q. What analytical techniques are most reliable for characterizing this compound and its impurities?

- Methodological Answer :

- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted 2-aminomethyl intermediates).

- 1H/13C NMR : Confirms structural integrity, particularly the aminomethyl (–CH2NH2) and carboxyl (–COOH) groups.

- Elemental Analysis : Validates stoichiometry (e.g., Cl– content in dihydrochloride form).

- TGA/DSC : Assesses thermal stability and decomposition points (e.g., decomposition near 260–270°C, as seen in analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of metal complexes derived from this compound?

- Methodological Answer : Variations in bioactivity often arise from differences in coordination geometry (e.g., octahedral vs. square planar) or ligand denticity. Standardize synthesis protocols for metal complexes (e.g., using fixed molar ratios of ligand:metal) and characterize them via X-ray crystallography or EPR spectroscopy. Comparative assays (e.g., DNA binding studies with ethidium bromide displacement) under identical experimental conditions (pH, ionic strength) can isolate structural contributors to activity discrepancies .

Q. What strategies mitigate degradation during long-term stability studies of this compound?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) to simulate aging. Lyophilization improves stability by removing water, which catalyzes hydrolysis. Add antioxidants (e.g., BHT) to formulations if oxidation is observed. Monitor degradation products via LC-MS and compare to reference standards (e.g., nicotinic acid or aminomethyl derivatives) to identify pathways .

Q. How does the protonation state of the aminomethyl group affect the compound’s reactivity in aqueous solutions?

- Methodological Answer : Use potentiometric titration to determine pKa values of the aminomethyl (–NH2) and carboxylic acid (–COOH) groups. At physiological pH (7.4), the aminomethyl group remains protonated (–NH3+), enhancing solubility but reducing nucleophilicity. Reactivity studies (e.g., Schiff base formation with aldehydes) should account for pH-dependent speciation .

Experimental Design & Data Analysis

Q. What controls are essential when assessing the compound’s cytotoxicity in cell-based assays?

- Methodological Answer :

- Negative Controls : Use untreated cells and solvent-only (e.g., DMSO) groups to rule out vehicle toxicity.

- Positive Controls : Include known cytotoxins (e.g., cisplatin) to validate assay sensitivity.

- Interference Controls : Test the dihydrochloride counterion (HCl) at equivalent concentrations to isolate its contribution to toxicity.

- Data normalization to cell viability assays (MTT, ATP luminescence) ensures reproducibility .

Q. How can researchers validate the compound’s role as a chelating agent in metal-catalyzed reactions?

- Methodological Answer : Perform UV-Vis titration to determine binding constants (log K) with target metals (e.g., Cu²+, Fe³+). Competitive binding assays using EDTA as a reference chelator quantify relative affinity. Reaction kinetics (e.g., oxidation of substrates by Fenton reagents) with/without the compound can confirm metal-chelating activity .

Safety & Compliance

Q. What are the best practices for waste disposal of this compound in academic labs?

- Methodological Answer : Neutralize acidic waste with sodium bicarbonate before disposal. Collect solid residues in sealed containers labeled "hazardous organic salts." Consult institutional EH&S guidelines for incineration or approved landfill disposal. Document waste streams per EPA 40 CFR Part 261 or equivalent regional regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.